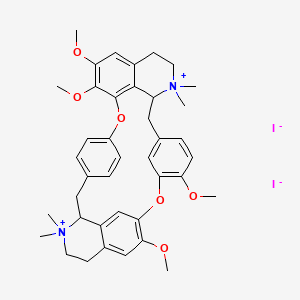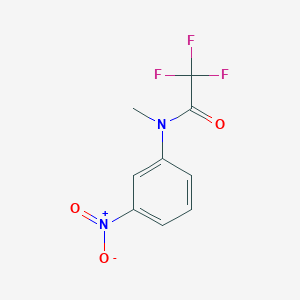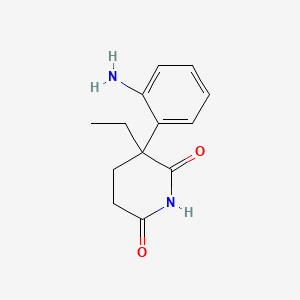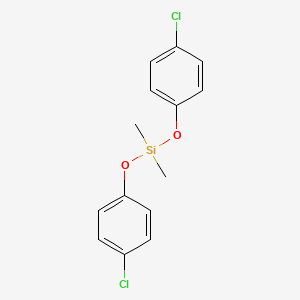
Bis(4-chlorophenoxy)(dimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-chlorophenoxy)(dimethyl)silane is an organosilicon compound with the molecular formula C14H14Cl2O2Si It is characterized by the presence of two 4-chlorophenoxy groups attached to a dimethylsilane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-chlorophenoxy)(dimethyl)silane typically involves the reaction of 4-chlorophenol with dimethyldichlorosilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
2C6H4ClOH+(CH3)2SiCl2→(C6H4ClO)2Si(CH3)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the reactants and to minimize the formation of by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-chlorophenoxy)(dimethyl)silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 4-chlorophenoxy groups can be substituted by nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form silanol derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols are used under mild conditions, typically at room temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Hydrolysis: The reaction with water can occur under acidic or basic conditions, depending on the desired products.
Major Products
Nucleophilic Substitution: Products include substituted phenoxy derivatives.
Oxidation: Silanol derivatives are formed.
Hydrolysis: Silanols and hydrochloric acid are the primary products.
Applications De Recherche Scientifique
Bis(4-chlorophenoxy)(dimethyl)silane has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of siloxane polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of bis(4-chlorophenoxy)(dimethyl)silane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong Si-O and Si-C bonds, which contribute to its stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-aminophenoxy)(dimethyl)silane: Similar structure but with amino groups instead of chloro groups.
Bis(4-nitrophenoxy)(dimethyl)silane: Contains nitro groups, leading to different reactivity and applications.
Bis(4-methoxyphenoxy)(dimethyl)silane: Methoxy groups replace chloro groups, affecting its chemical properties.
Uniqueness
Bis(4-chlorophenoxy)(dimethyl)silane is unique due to the presence of chloro groups, which enhance its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organosilicon compounds.
Propriétés
Numéro CAS |
18414-46-5 |
|---|---|
Formule moléculaire |
C14H14Cl2O2Si |
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
bis(4-chlorophenoxy)-dimethylsilane |
InChI |
InChI=1S/C14H14Cl2O2Si/c1-19(2,17-13-7-3-11(15)4-8-13)18-14-9-5-12(16)6-10-14/h3-10H,1-2H3 |
Clé InChI |
OFONNKVNALYXHD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



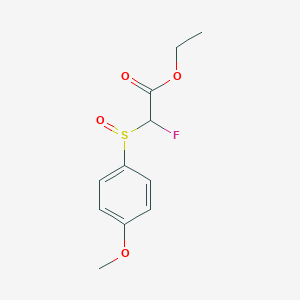
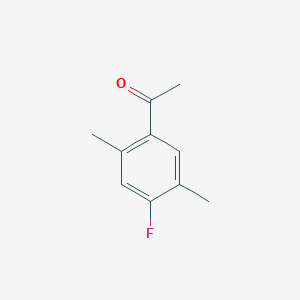

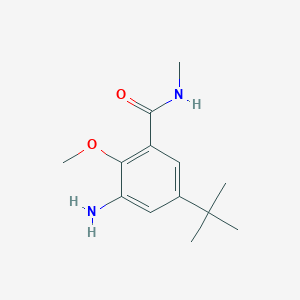
![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)
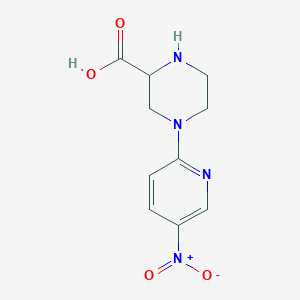
![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)

![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)

